molecular formula C12H15FN2S B5807351 N-(4-fluorophenyl)-1-piperidinecarbothioamide

N-(4-fluorophenyl)-1-piperidinecarbothioamide

Cat. No. B5807351
M. Wt: 238.33 g/mol
InChI Key: ZJPPQKWWTJDFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-1-piperidinecarbothioamide, also known as RTI-111, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in treating various neurological disorders.

Mechanism of Action

N-(4-fluorophenyl)-1-piperidinecarbothioamide works by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and reduce symptoms of neurological disorders. It has also been shown to have some affinity for serotonin and norepinephrine transporters, although its effects on these neurotransmitters are not as well understood.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which can improve cognitive function and reduce symptoms of neurological disorders. It has also been shown to increase locomotor activity in rodents, suggesting that it may have some stimulant effects. However, its effects on other neurotransmitters and physiological systems are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-1-piperidinecarbothioamide in lab experiments is its potent dopamine reuptake inhibition, which can lead to clear and measurable effects on dopamine levels and cognitive function. However, its effects on other neurotransmitters and physiological systems are not well understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on N-(4-fluorophenyl)-1-piperidinecarbothioamide. One area of interest is its potential use in treating addiction, particularly to stimulants like cocaine and methamphetamine. Another area of interest is its potential use in improving cognitive function in aging populations or individuals with neurological disorders. Additionally, further research is needed to understand its effects on other neurotransmitters and physiological systems, which may lead to the development of new treatments for a variety of disorders.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-1-piperidinecarbothioamide involves the reaction of 4-fluoroaniline with piperidine-1-carbodithioic acid, followed by the addition of thionyl chloride and subsequent reaction with methylamine. The final product is then purified using column chromatography.

Scientific Research Applications

N-(4-fluorophenyl)-1-piperidinecarbothioamide has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. It has been shown to increase dopamine levels in the brain, which can improve cognitive function and reduce symptoms of these disorders.

properties

IUPAC Name

N-(4-fluorophenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2S/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPPQKWWTJDFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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